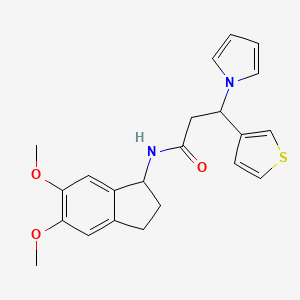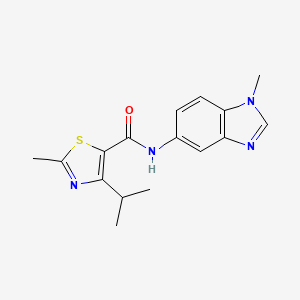![molecular formula C20H19N5O2 B11004607 N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B11004607.png)
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-1H-indole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Methoxybenzyl)Palmitamide , is a chemical compound with the following structure:
Structure: C24H41NO2
This compound belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. FAAH is an enzyme responsible for breaking down endocannabinoids in the body. By inhibiting FAAH, N-(3-Methoxybenzyl)Palmitamide modulates the endocannabinoid system, which plays a crucial role in pain perception, inflammation, and central nervous system (CNS) function .
Preparation Methods
Synthetic Routes:: The synthetic route to prepare N-(3-Methoxybenzyl)Palmitamide involves several steps. While I don’t have specific details on the exact synthetic pathway, it typically includes the following stages:
Protection of the amine group: The primary amine group of the indole is protected to prevent unwanted reactions during subsequent steps.
Introduction of the benzyl group: The 4-methoxybenzyl group is introduced at the desired position.
Deprotection and amidation: The protected amine is deprotected, and the carboxylic acid group is coupled with the amine to form the amide bond.
Palmitoylation: The final step involves attaching the palmitoyl group (a 16-carbon fatty acid) to the amide nitrogen.
Industrial Production:: Industrial-scale production methods may involve modifications of the synthetic route, optimization of reaction conditions, and purification processes. Unfortunately, specific industrial protocols are proprietary and not widely available.
Chemical Reactions Analysis
N-(3-Methoxybenzyl)Palmitamide can undergo various chemical reactions:
Oxidation: It may be oxidized under certain conditions.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed to yield the carboxylic acid and amine.
Common reagents and conditions used in these reactions depend on the specific transformation. Major products formed include the reduced or substituted derivatives of N-(3-Methoxybenzyl)Palmitamide.
Scientific Research Applications
N-(3-Methoxybenzyl)Palmitamide has garnered interest in various fields:
Pain Management: As an FAAH inhibitor, it shows potential for alleviating pain by enhancing endocannabinoid signaling.
Inflammation: It may modulate inflammatory responses.
Neurodegenerative Diseases: Researchers explore its role in CNS degenerative disorders.
Mechanism of Action
The compound’s mechanism involves inhibiting FAAH, leading to increased levels of endocannabinoids (such as anandamide). These endocannabinoids bind to cannabinoid receptors, influencing pain perception, mood, and inflammation.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, N-(3-Methoxybenzyl)Palmitamide’s uniqueness lies in its specific combination of the benzyl, triazole, and indole moieties. Researchers may compare it with related FAAH inhibitors or other compounds targeting the endocannabinoid system.
Remember that this information is based on available knowledge up to a certain point, and further research may provide additional insights.
Properties
Molecular Formula |
C20H19N5O2 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]-1-methylindole-3-carboxamide |
InChI |
InChI=1S/C20H19N5O2/c1-25-12-16(15-5-3-4-6-17(15)25)19(26)22-20-21-18(23-24-20)11-13-7-9-14(27-2)10-8-13/h3-10,12H,11H2,1-2H3,(H2,21,22,23,24,26) |
InChI Key |
FBJVJPWDYUBQHI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NC3=NNC(=N3)CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-({[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B11004530.png)

![4-hydroxy-8-methoxy-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]quinoline-3-carboxamide](/img/structure/B11004543.png)
![ethyl 5-methyl-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11004551.png)

![methyl 2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate](/img/structure/B11004556.png)
![1-[2-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}ethanone](/img/structure/B11004562.png)
![3-(1,3-benzothiazol-2-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]propanamide](/img/structure/B11004564.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-(4-acetylphenyl)acetamide](/img/structure/B11004565.png)

![Methyl 5-(2-methoxyphenyl)-2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11004573.png)
![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyridine-2-carboxamide](/img/structure/B11004585.png)
![2-(4-chloro-1H-indol-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B11004591.png)

